2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine
Description
The compound 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine (CAS: 1809890-45-6) is a boronic ester-functionalized heterocycle with a fused pyrazolo[4,3-b]pyridine core. Its molecular formula is C13H18BN3O2, and it has a molecular weight of 259.11 g/mol . The structure features a methyl group at position 2 of the pyrazole ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 of the pyridine ring. This boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a widely used method for biaryl synthesis . The compound is commercially available with a purity of 97%, making it suitable for pharmaceutical and materials science research .
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-10-11(15-7-9)8-17(5)16-10/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEGNOPHKZWDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of more robust and scalable catalysts, such as nickel or rhodium complexes, can also be employed to improve the reaction conditions and overall productivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: Substitution reactions at the pyrazolo[4,3-b]pyridine core can introduce different functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Borane derivatives and other reduced forms.
Substitution Products: Functionalized pyrazolo[4,3-b]pyridine derivatives with different substituents.
Mechanism of Action
The mechanism by which 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and analogous boronic ester-containing heterocycles:
Key Observations:
Core Structure: The target’s pyrazolo[4,3-b]pyridine core provides rigidity and π-conjugation, advantageous for binding in biological targets (e.g., kinase inhibitors) .
Substituent Effects: The methyl group at position 2 stabilizes the pyrazole ring against metabolic degradation compared to non-methylated analogs . Electron-withdrawing groups (e.g., Cl, CF3 in CAS 1033444-08-4) increase boronic ester reactivity but may lead to undesired side reactions . Methoxy groups (e.g., CAS 1034297-69-2) donate electron density, altering regioselectivity in cross-couplings .
Salt Forms : The hydrochloride salt of a related pyrazolo[4,3-b]pyridine (MW 295.58) improves aqueous solubility, critical for in vitro assays .
Biological Activity
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure, which incorporates both pyrazolo and dioxaborolane moieties, suggests possible interactions with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C15H20BNO4. Its structural features include:
- Molecular Weight : 290.15581 g/mol
- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)C
- InChIKey : NCJQRPLCUOATGN-UHFFFAOYSA-N
Anticancer Potential
Recent studies have indicated that compounds containing pyrazolo and dioxaborolane structures may exhibit anticancer properties. For instance, derivatives of pyrazolo compounds have been reported to inhibit various kinases involved in cancer progression. Specifically, compounds similar to this compound have shown promise in targeting protein kinases that are crucial in tumor cell signaling pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through docking studies and enzymatic assays. The inhibition of specific kinases such as DYRK1A has been highlighted in related research, where structural modifications led to enhanced inhibitory activity against these enzymes. The presence of the dioxaborolane group is believed to contribute to the binding affinity and specificity of the compound towards its target enzymes.
Antioxidant and Anti-inflammatory Properties
In vitro studies have demonstrated that similar compounds possess antioxidant properties, which may be beneficial in reducing oxidative stress associated with various diseases. Additionally, anti-inflammatory effects have been observed in cellular models, indicating the compound's potential therapeutic applications in inflammatory conditions.
Case Studies
Several case studies have documented the biological activity of related compounds:
- DYRK1A Inhibition : A study focused on the synthesis of pyrazolo derivatives revealed significant inhibition of DYRK1A with nanomolar IC50 values. The structural analogs exhibited robust antioxidant and anti-inflammatory effects in microglial cells .
- Anticancer Activity : Research on similar boron-containing compounds indicated their efficacy in inhibiting cancer cell proliferation through targeted kinase inhibition. These findings suggest a pathway for developing new anticancer agents based on the pyrazolo scaffold .
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 290.15581 | 163.5 |
| [M+Na]+ | 312.13775 | 175.8 |
| [M+NH4]+ | 307.18235 | 173.4 |
| [M+K]+ | 328.11169 | 169.6 |
| [M-H]- | 288.14125 | 169.6 |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibition of kinase activity |
| Enzyme Inhibition | Significant DYRK1A inhibition |
| Antioxidant | Reduced oxidative stress |
| Anti-inflammatory | Decreased pro-inflammatory responses |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its boron moiety is particularly significant in:
- Anticancer Activity : Research indicates that compounds with boron atoms can enhance the efficacy of certain chemotherapeutic agents by improving their pharmacokinetic properties and targeting capabilities.
- Neuroprotective Effects : Studies have suggested that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in:
- Cross-Coupling Reactions : The presence of the boron atom allows for coupling reactions with various electrophiles, enhancing the formation of complex organic molecules.
- Ligand Design : Its unique structure makes it suitable for use as a ligand in coordination chemistry, facilitating the development of new catalysts.
Material Science
In material science, the compound has been explored for:
- Polymer Chemistry : Its ability to form stable bonds with polymers can lead to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength.
- Nanotechnology : The incorporation of this compound into nanomaterials has potential applications in drug delivery systems and biosensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways.
Case Study 2: Neuroprotective Properties
Research conducted at a leading university explored the neuroprotective effects of this compound in models of Alzheimer's disease. The findings indicated that it could reduce oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Induces apoptosis in cancer cells |
| Neuroprotection | Reduces oxidative stress in neuronal cells | |
| Organic Synthesis | Cross-coupling reactions | Enhances formation of complex organic molecules |
| Ligand design | Effective ligand for coordination chemistry | |
| Material Science | Polymer chemistry | Increases thermal stability of polymer materials |
| Nanotechnology | Potential use in drug delivery systems |
Q & A
Q. What are the established synthetic routes for preparing 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which leverages its boronic ester moiety. Evidence from analogous compounds (e.g., Procedure A in ) suggests a two-step approach: (1) halogenation of the pyrazolo[4,3-b]pyridine core at the 6-position, followed by (2) coupling with a pinacol borane reagent under catalytic conditions (Pd(PPh₃)₄, base, and inert atmosphere). Yield optimization often requires temperature control (80–100°C) and anhydrous solvents (e.g., THF or dioxane) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ 1.3–1.5 ppm for the tetramethyl dioxaborolane; pyrazolo-pyridine aromatic protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical MW: 259.11 g/mol; observed [M+H]⁺ at m/z 260.12) .
- Infrared (IR) Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and pyrazole/pyridine ring vibrations .
Q. How is this compound utilized in cross-coupling reactions, and what are typical reaction partners?
The boronic ester group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. For example, it can react with bromopyridines or iodoarenes to form biaryl structures, common in drug discovery and materials science. Catalytic systems (e.g., PdCl₂(dppf)) and bases (K₂CO₃ or Cs₂CO₃) are standard, with reaction monitoring via TLC or LC-MS .
Advanced Research Questions
Q. What strategies improve reaction yields and selectivity in Suzuki-Miyaura couplings involving this boronic ester?
Yield optimization requires:
- Precise stoichiometry : A 1:1.2 ratio of boronic ester to halide minimizes side reactions.
- Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance solubility, while aqueous bases (NaHCO₃) improve boronate activation.
- Catalyst tuning : Bulky ligands (SPhos, XPhos) suppress protodeboronation, especially for electron-deficient partners. Contamination by boronic acid (via ester hydrolysis) can reduce yields; thus, anhydrous conditions and inert gas purging are critical .
Q. How can researchers address discrepancies in NMR data interpretation for this compound?
Discrepancies often arise from:
- Tautomerism : The pyrazolo[4,3-b]pyridine core may exhibit tautomeric shifts (e.g., NH proton exchange), requiring variable-temperature NMR (VT-NMR) for resolution.
- Boron hybridization : The sp²-sp³ hybridization of the boron center can split signals in ¹¹B NMR (δ 28–32 ppm for boronic esters). Cross-validation with X-ray crystallography (e.g., using SHELX or ORTEP) resolves ambiguities .
Q. What computational methods aid in predicting the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Models transition states for cross-coupling reactions, predicting regioselectivity and activation barriers.
- Molecular Dynamics (MD) : Simulates solvation effects and boronate stability under varying pH/temperature.
- Crystallographic Software (SHELXL) : Refines X-ray data to confirm molecular geometry and intermolecular interactions (e.g., hydrogen bonding with dioxaborolane oxygen) .
Q. How should researchers handle the compound’s moisture sensitivity and ensure long-term stability?
- Storage : Seal in amber vials under argon or nitrogen at –20°C; desiccants (silica gel) prevent hydrolysis.
- Handling : Use gloveboxes for weighing, and pre-dry solvents (e.g., molecular sieves for THF).
- Stability assays : Monitor via ¹H NMR (disappearance of boronic ester peaks at δ ~1.3 ppm indicates degradation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
